N-(5-BROMOPYRIDIN-2-YL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-(5-BROMOPYRIDIN-2-YL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C15H17BrN2O2S and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-bromo-2-pyridinyl)-4-sec-butylbenzenesulfonamide is 368.01941 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications
Research on similar sulfonamide compounds highlights their utility in synthetic chemistry, particularly in halogenation reactions and as intermediates in the synthesis of complex molecules. For example, studies on polyalkylbenzenes have utilized N-halosuccinimide and acidic catalysts for ring halogenation, indicating the role of such compounds in facilitating selective and efficient chemical transformations (Bovonsombat & Mcnelis, 1993). Additionally, N-butylbenzenesulfonamide derivatives have been explored for their neurotoxicity, although this study primarily focuses on environmental and health impacts rather than synthetic applications (Rider et al., 2012).
Chemical Properties and Characterization
The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which share a functional group resemblance to N-(5-bromo-2-pyridinyl)-4-sec-butylbenzenesulfonamide, illustrate the compound's potential in drug development against HIV-1 infection (Cheng De-ju, 2015). This application underscores the compound's relevance in medicinal chemistry, offering insights into its versatile chemical properties.
Applications in Photophysics and Photochemistry
The study on zinc(II) phthalocyanine substituted with benzenesulfonamide units highlights potential applications in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül et al., 2022). Such findings suggest that N-(5-bromo-2-pyridinyl)-4-sec-butylbenzenesulfonamide could be explored for similar applications, given its structural and functional group similarity.
Environmental and Analytical Chemistry
Compounds like sodium N-bromo-p-nitrobenzenesulfonamide demonstrate utility as oxidizing titrants in analytical chemistry, offering simple and rapid titration procedures (Gowda et al., 1983). This aspect hints at the potential of N-(5-bromo-2-pyridinyl)-4-sec-butylbenzenesulfonamide in environmental monitoring and analytical applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-butan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-3-11(2)12-4-7-14(8-5-12)21(19,20)18-15-9-6-13(16)10-17-15/h4-11H,3H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCZALGWXWVARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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